molecular formula C35H31NO7 B12312351 Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside

Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside

Cat. No.: B12312351
M. Wt: 577.6 g/mol
InChI Key: MOIKJQYGONYODK-UHFFFAOYSA-N
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Description

Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside is a complex carbohydrate derivative. This compound is primarily used as a building block in the synthesis of glycosaminoglycans, which are essential components in various biological processes . It is characterized by its unique structure, which includes multiple benzyl and benzylidene groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of a glucopyranoside derivative, followed by the introduction of benzyl and benzylidene groups. The phthalamido group is then introduced to protect the amino group. The reaction conditions often involve the use of solvents like chloroform and reagents such as benzyl chloride and phthalic anhydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors for the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside involves its role as a precursor in the synthesis of glycosaminoglycans. These molecules are essential for various biological functions, including cell signaling, structural integrity, and molecular recognition. The compound interacts with specific enzymes and pathways to facilitate the formation of these complex carbohydrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalamido-a-D-glucopyranoside is unique due to its specific combination of protective groups and its role as a versatile building block in the synthesis of glycosaminoglycans. Its structure allows for various modifications, making it a valuable intermediate in both research and industrial applications .

Properties

IUPAC Name

2-[2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H31NO7/c37-32-26-18-10-11-19-27(26)33(38)36(32)29-31(39-20-23-12-4-1-5-13-23)30-28(22-41-34(43-30)25-16-8-3-9-17-25)42-35(29)40-21-24-14-6-2-7-15-24/h1-19,28-31,34-35H,20-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIKJQYGONYODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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